(1S,2S)-2-(Diphenylphosphino)cyclohexanamine (1S,2S)-2-(Diphenylphosphino)cyclohexanamine
Brand Name: Vulcanchem
CAS No.: 452304-63-1
VCID: VC2362052
InChI: InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m0/s1
SMILES: C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C18H22NP
Molecular Weight: 283.3 g/mol

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine

CAS No.: 452304-63-1

Cat. No.: VC2362052

Molecular Formula: C18H22NP

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine - 452304-63-1

Specification

CAS No. 452304-63-1
Molecular Formula C18H22NP
Molecular Weight 283.3 g/mol
IUPAC Name (1S,2S)-2-diphenylphosphanylcyclohexan-1-amine
Standard InChI InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m0/s1
Standard InChI Key ZATLZEHZPXYMFE-ROUUACIJSA-N
Isomeric SMILES C1CC[C@@H]([C@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3
SMILES C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Structure

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine features a cyclohexane ring substituted with an amine group and a diphenylphosphino group. The compound has two chiral centers at the 1 and 2 positions of the cyclohexane ring, with both centers having the S configuration . The phosphine group consists of two phenyl rings attached to a phosphorus atom, which serves as a strong electron donor in chemical reactions.

The molecular formula of this compound is C18H22NP with a molecular weight of 283.35 g/mol . Its structural characteristics can be represented using various chemical notations:

Table 1: Chemical Identifiers of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine

Identifier TypeValue
CAS Number452304-63-1
InChIInChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m0/s1
InChI KeyZATLZEHZPXYMFE-ROUUACIJSA-N
SMILESN[C@H]1CCCC[C@@H]1P(c1ccccc1)c1ccccc1
European Community Number687-064-9

Physical Properties

The compound typically appears as a solid at room temperature . Commercial samples are available with purity ranges from 95% to 98%, depending on the supplier and manufacturing process . The presence of both phosphorus and nitrogen atoms in its structure contributes to its unique chemical behavior, particularly its ability to form complexes with various metals .

Synthesis Methods

Traditional Synthetic Routes

Applications in Chemistry

Role in Asymmetric Synthesis

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine plays a crucial role in asymmetric synthesis due to its ability to induce chirality in chemical reactions. The compound belongs to the family of chiral β-aminophosphines, which have emerged as powerful phosphine catalysts in asymmetric synthesis and catalysis . Its structural features allow for effective chiral induction, making it valuable in creating enantiomerically enriched products.

Catalytic Applications

This compound finds significant applications as a ligand in catalysis, particularly in transition metal-catalyzed reactions. Its coordination properties enable it to form complexes with various metals, which can then catalyze a variety of organic transformations .

The mechanism by which (1S,2S)-2-(Diphenylphosphino)cyclohexanamine exerts its effects involves its ability to coordinate with transition metals. In these processes:

  • The phosphine group acts as a strong electron donor, stabilizing the metal center

  • The amine group can participate in hydrogen bonding and other interactions

  • This dual functionality allows the compound to facilitate various catalytic processes, including:

    • Hydrogenation reactions

    • Hydroformylation reactions

    • Cross-coupling reactions

The presence of this phosphine ligand can significantly enhance enantioselectivity in various catalytic processes, making it valuable for producing single-enantiomer compounds.

Bifunctional Catalysis

The dual functionality of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine makes it particularly useful in bifunctional catalysis. When modified with additional functional groups, it can participate in synergistic interactions that have proven extremely powerful in asymmetric catalysis . For example, bifunctional phosphine-thiourea catalysts derived from this compound have been applied to enantioselective imine-allene annulations .

Derivatives and Related Compounds

N-Monosubstituted Derivatives

N-Monosubstituted derivatives of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine have a wider range of applications than the parent compound. These derivatives are typically prepared using:

  • Enantiopure starting materials such as amino acids or amino alcohols

  • Direct functionalization with isothiocyanates or acyl chlorides

  • Alkylation reactions

  • Acid-promoted decarboxylative C-P bond formation reactions

Mechanism of Action in Catalysis

The effectiveness of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine in catalysis stems from its unique structural features. In catalytic processes, this compound operates through several key mechanisms:

Metal Coordination

The diphenylphosphino group acts as a strong electron donor, forming stable complexes with transition metals. This coordination stabilizes the metal center during catalytic cycles, allowing for controlled reactivity.

Stereochemical Control

The defined stereochemistry at the 1 and 2 positions of the cyclohexane ring creates a chiral environment around the metal center when used as a ligand . This environment directs the approach of substrates during reactions, leading to enantioselective outcomes.

Bifunctional Activation

The presence of both the phosphine and amine groups allows for bifunctional activation of substrates . While the phosphine coordinates to the metal, the amine can engage in hydrogen bonding or acid-base interactions with substrates, positioning them optimally for reaction.

Comparison with Related Compounds

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine belongs to the broader class of chiral β-aminophosphines. In comparison to other phosphine ligands, it offers several advantages:

  • The presence of both a phosphine and an amine group provides dual functionality

  • The rigid cyclohexane backbone restricts conformational flexibility, enhancing stereochemical control

  • The compound can be modified at the amine position to generate a library of related ligands with tuned properties

(1R,2S)-2-(Diphenylphosphino)cyclohexanamine, a diastereomer of the compound, has also been developed for applications in asymmetric synthesis and catalysis. The different stereochemical arrangement results in distinct catalytic properties and selectivity profiles.

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